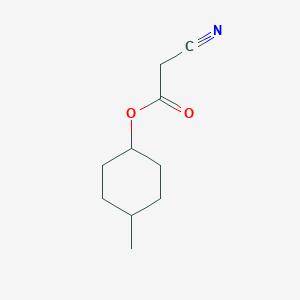

(4-Methylcyclohexyl) 2-cyanoacetate

Description

(4-Methylcyclohexyl) 2-cyanoacetate (CAS: Not explicitly listed in evidence; see Note) is an ester derivative of cyanoacetic acid with a 4-methylcyclohexyl group. Its molecular formula is C₁₀H₁₅NO₂, as indicated in . This compound is structurally characterized by a cyano (-CN) group adjacent to the ester carbonyl, which confers unique reactivity and stability compared to other cyclohexyl esters.

Properties

CAS No. |

42024-49-7 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(4-methylcyclohexyl) 2-cyanoacetate |

InChI |

InChI=1S/C10H15NO2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11/h8-9H,2-6H2,1H3 |

InChI Key |

CMCOEZDHRFGTBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)OC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl) 2-cyanoacetate typically involves the esterification of cyanoacetic acid with 4-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of (4-Methylcyclohexyl) 2-cyanoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl) 2-cyanoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(4-Methylcyclohexyl) 2-cyanoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl) 2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarities (cyclohexyl backbone, ester/acetate groups) and available

Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8)

- Molecular Formula : C₉H₁₆O₃

- Key Features : Contains a hydroxyl (-OH) group on the cyclohexyl ring instead of a methyl group. The presence of -OH enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the methyl-substituted analog.

- Applications : Likely used in pharmaceutical intermediates due to its reactive hydroxyl group.

[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (CAS 474503-06-5)

- Molecular Formula : C₁₉H₂₇N₃O₅S

- Key Features: Incorporates a sulfonamide (-SO₂NH-) group and a methyl-substituted benzene ring. The sulfonamide group introduces acidic protons, enabling salt formation and altering pharmacokinetic properties relative to (4-Methylcyclohexyl) 2-cyanoacetate.

- Applications: Potential use in medicinal chemistry as a protease inhibitor scaffold.

Methyl 2-(4-oxocyclohexylidene)acetate (CAS 91158-10-0)

- Molecular Formula : C₉H₁₂O₃

- Key Features: Features a ketone (-C=O) on the cyclohexyl ring, creating conjugation with the ester carbonyl. This conjugation reduces electrophilicity at the ester group compared to (4-Methylcyclohexyl) 2-cyanoacetate, which has an electron-withdrawing -CN group.

- Applications : Used in organic synthesis for Diels-Alder reactions due to its α,β-unsaturated ester system.

Methyl 2-hydroxyacetate (CAS 96-35-5)

- Molecular Formula : C₃H₆O₃

- Key Features: A simpler ester with a hydroxyl group adjacent to the ester. The absence of a cyclohexyl ring reduces steric hindrance, making it more reactive in hydrolysis reactions compared to bulkier analogs like (4-Methylcyclohexyl) 2-cyanoacetate.

- Applications : Industrial solvent and intermediate in polymer synthesis.

Comparative Analysis Table

| Compound | Molecular Formula | Key Substituents | Polarity | Reactivity |

|---|---|---|---|---|

| (4-Methylcyclohexyl) 2-cyanoacetate | C₁₀H₁₅NO₂ | -CN, -CH₃ on cyclohexyl | Moderate | High (due to -CN) |

| Methyl 2-(4-hydroxycyclohexyl)acetate | C₉H₁₆O₃ | -OH on cyclohexyl | High | Moderate (hydroxyl-driven) |

| [2-...sulfonylamino]acetate (CAS 474503-06-5) | C₁₉H₂₇N₃O₅S | -SO₂NH-, -CH₃ on benzene | Low | pH-dependent (sulfonamide) |

| Methyl 2-(4-oxocyclohexylidene)acetate | C₉H₁₂O₃ | -C=O on cyclohexyl | Moderate | Moderate (conjugated system) |

| Methyl 2-hydroxyacetate | C₃H₆O₃ | -OH adjacent to ester | High | Very high (prone to hydrolysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.